(1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Chiral Resolution Enantiomeric Purity Asymmetric Synthesis

This (1S,3R,4R)-configured endo-3-bromocamphor is a non-negotiable chiral precursor for asymmetric synthesis. Unlike its (1R)-enantiomer or exo isomer, only this specific stereochemistry delivers the -127° rotation and 100% chiral recognition by deoxycholic acid (DCA)—essential for calibrating novel resolution technologies. In multi-step syntheses of limonoids, terpenoids, or ORL-1 antagonists, substitution with the (+)-enantiomer yields the wrong final drug enantiomer. It also serves as the required low-Z control in dissociative electron attachment asymmetry studies (Z²-scaling). Procurement of this exact (1S,3R,4R) compound is mandatory for reproducible scientific outcomes.

Molecular Formula C10H15BrO
Molecular Weight 231.13 g/mol
CAS No. 64474-54-0
Cat. No. B3428094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
CAS64474-54-0
Molecular FormulaC10H15BrO
Molecular Weight231.13 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(=O)C2Br)C)C
InChIInChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6?,7?,10-/m1/s1
InChIKeyNJQADTYRAYFBJN-HNQUHTCLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (CAS 64474-54-0): A Chiral Starting Material


(1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (CAS 64474-54-0), commonly referred to as (-)-3-bromocamphor or (1S)-endo-(-)-3-bromocamphor, is a chiral, bicyclic monoterpene ketone [1]. This compound is a halogenated derivative of camphor and is primarily utilized as a versatile chiral building block, intermediate, and resolving agent in asymmetric organic synthesis . Its value is fundamentally linked to its specific stereochemistry (1S,3R,4R) and endo-bromine configuration, which provides quantifiable differentiation in reactivity, chiral recognition, and physicochemical properties compared to its enantiomers, racemate, and exo isomer.

Why (1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one Cannot Be Replaced by a Generic Analog


Generic substitution fails for (1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one because its differentiation is rooted in quantifiable, stereochemistry-dependent phenomena that are absent in its closest analogs. The (1R)-enantiomer induces opposite chiral outcomes in asymmetric syntheses , while deoxycholic acid (DCA) demonstrates perfect chiral discrimination by selectively co-crystallizing only the (1S)-enantiomer from a racemic mixture [1]. Furthermore, the reactivity of the endo-3-bromocamphor isomer diverges from the exo-isomer in dehalogenation reactions, leading to distinct product distributions [2]. These performance characteristics are not interchangeable and are critical for reproducible scientific outcomes, making precise stereochemical specification essential for procurement.

Quantitative Differentiation Guide for (1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one vs. Closest Analogs


Chiral Identity: Specific Rotation Comparison Between (-) and (+) Enantiomers

The (1S,3R,4R)-enantiomer (CAS 64474-54-0) is levorotatory with a specific rotation of -127° (c=5, MeOH), whereas the (1R)-enantiomer (CAS 10293-06-8) is dextrorotatory with a specific rotation of +130° to +145° (c=2, EtOH) . This large, opposite-sign chiroptical signature is the primary criterion for verifying enantiomeric identity and purity prior to use in stereospecific reactions.

Chiral Resolution Enantiomeric Purity Asymmetric Synthesis

Enantioselective Inclusion: Host-Guest Discrimination of (S)- vs. (R)-3-bromocamphor by Deoxycholic Acid

Single-crystal X-ray diffraction (SXRD) studies demonstrate that deoxycholic acid (DCA) exhibits absolute chiral selectivity. When cocrystallized with racemic (RS)-endo-3-bromocamphor, DCA exclusively forms a well-ordered 1:1 adduct with the S-enantiomer ((1S)-endo-(-)-3-bromocamphor), while the R-enantiomer is excluded and crystallizes separately as a free guest [1]. This is an on/off functional difference.

Supramolecular Chemistry Chiral Resolution Cocrystallization

Reaction Fate Divergence: endo- vs. exo-3-bromocamphor Dehalogenation Product Distribution

In AgSbF6/CH2Cl2-mediated dehalogenation, the endo-3-bromocamphor isomer yields a product distinct from that of the exo isomer [1]. The product ratio is determined by the anchimerically assisted departure of the bromide ion, which is stereoelectronically controlled by the leaving group orientation. While specific product ratios require extraction from the reference, the key finding is that the product identity, not just the yield, is determined by the endo/exo stereochemistry.

Reaction Mechanism Stereoelectronic Effect Anchimeric Assistance

Specialized Application: Quantifiable Chiral Asymmetry in Dissociative Electron Attachment (DEA) as a Probe for Chirality-Sensitive Interactions

3-Bromocamphor serves as a benchmark molecule in fundamental physical chemistry for studying chirality-sensitive electron-molecule interactions. In experiments measuring the dissociative electron attachment (DEA) asymmetry between longitudinally polarized electrons and gas-phase chiral targets, the asymmetry for 3-bromocamphor scales roughly as Z², where Z is the atomic number of bromine [1][2]. This provides a distinct and predictable baseline asymmetry of lower magnitude compared to the anomalously large asymmetry observed for 10-iodocamphor, which is fourfold higher than can be accounted for by the Z² scaling from bromine to iodine. This makes 3-bromocamphor the essential 'normal' Z²-scaling control compound in such studies.

Chemical Physics Chiral Recognition Molecular Physics Electron-Molecule Collisions

High-Value Application Scenarios for (1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (CAS 64474-54-0)


Asymmetric Synthesis of Enantiopure Pharmaceutical Intermediates

The -127° specific rotation and defined (1S,3R,4R) configuration ensure the compound functions as a reliable chiral pool starting material or auxiliary. In the multi-step synthesis of complex molecules like limonoids, terpenoids, or ORL-1 antagonists, the procurement of this specific enantiomer is mandatory to transfer chirality correctly, as the (+)-enantiomer would lead to the unwanted enantiomer of the final drug substance .

Chiral Resolution and Cocrystallization Screening

The demonstrated 100% selectivity of deoxycholic acid for the (1S)-enantiomer over the (1R)-enantiomer [1] makes this compound an ideal candidate for designing and calibrating novel chiral resolution techniques. It serves as a rigorous test substrate for developing chiral stationary phases or supramolecular hosts where absolute selectivity is the performance target.

Stereoelectronic Mechanistic Probes in Physical Organic Chemistry

The documented divergence in reaction products between endo- and exo-3-bromocamphor during anchimerically assisted dehalogenation [2] positions this compound as a sensitive stereoelectronic probe. It can be used to investigate neighboring group participation and reaction mechanisms where the three-dimensional orientation of the leaving group is critical, a role that non-halogenated or exo-analogs cannot fulfill.

Fundamental Studies of Chirality-Sensitive Electron-Molecule Interactions

This compound is a required material for experimental physics research into the origins of homochirality. Its well-characterized, Z²-scaling dissociative electron attachment asymmetry [3][4] makes it the essential low-Z control against which anomalous results from 10-iodocamphor are measured. Substitution with any other halocamphor would invalidate the comparative data.

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